![molecular formula C10H12O B14658291 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one CAS No. 37939-82-5](/img/structure/B14658291.png)
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the norbornene family, which is characterized by a bicyclo[2.2.1]heptane framework. The presence of a propan-2-ylidene group and a ketone functional group at specific positions on the bicyclic structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Functional Group Introduction: The propan-2-ylidene group is introduced through a series of reactions, including alkylation or condensation reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Aplicaciones Científicas De Investigación
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares a similar bicyclic structure but lacks the propan-2-ylidene group.
Bicyclo[2.2.1]hept-5-en-2-ol: Contains a hydroxyl group instead of a ketone.
Bicyclo[2.2.1]hept-2-en-7-ol: Another derivative with a different functional group arrangement.
Uniqueness
The presence of the propan-2-ylidene group and the specific positioning of the ketone functional group make 7-(Propan-2-ylidene)bicyclo[221]hept-5-en-2-one unique
Propiedades
Número CAS |
37939-82-5 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
7-propan-2-ylidenebicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H12O/c1-6(2)10-7-3-4-8(10)9(11)5-7/h3-4,7-8H,5H2,1-2H3 |
Clave InChI |
DMDVEZKZRLZEJI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2CC(=O)C1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

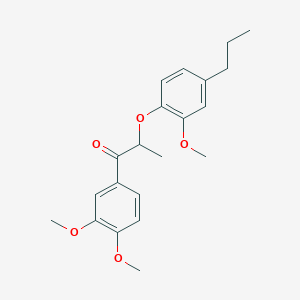
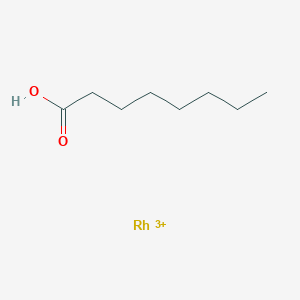
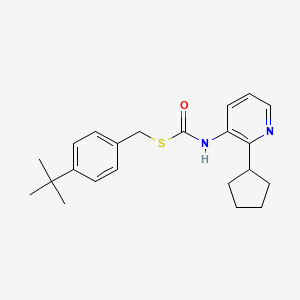
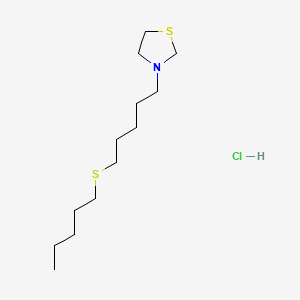
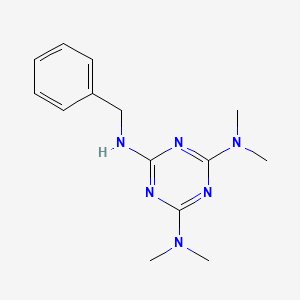
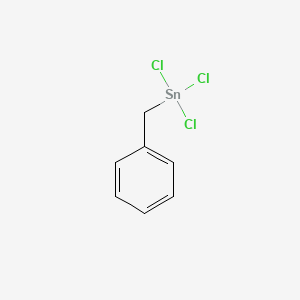
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
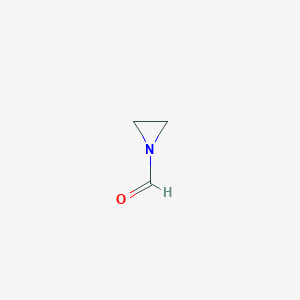
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
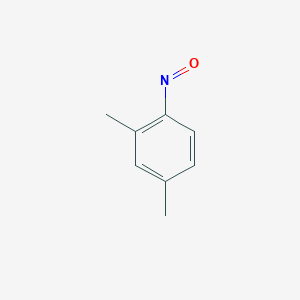
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)

